3-[3,5-Dimethylisoxazol-4-yl]-1-propanol
CAS No.: 129975-10-6
Cat. No.: VC21196964
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129975-10-6 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H13NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h10H,3-5H2,1-2H3 |
| Standard InChI Key | UGCRTYDXGZEGEX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CCCO |
| Canonical SMILES | CC1=C(C(=NO1)C)CCCO |
Introduction
3-[3,5-Dimethylisoxazol-4-yl]-1-propanol is an organic compound featuring a five-membered isoxazole ring, which is substituted with two methyl groups at the 3 and 5 positions. This compound also includes a propanol side chain, making it a versatile intermediate in organic synthesis. The molecular formula of this compound is C8H11N1O1, indicating it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.
Synthesis Methods
The synthesis of 3-[3,5-Dimethylisoxazol-4-yl]-1-propanol can be achieved through several methods, often involving the formation of the isoxazole ring followed by the attachment of the propanol side chain. Common methods include:
-
Condensation Reactions: These involve the reaction of suitable precursors to form the isoxazole ring.
-
Nucleophilic Substitution: This method can be used to attach the propanol chain to the isoxazole core.
Potential Applications
3-[3,5-Dimethylisoxazol-4-yl]-1-propanol has potential applications in various fields due to its unique structure and reactivity:
-
Biological Interactions: Preliminary studies suggest that this compound may interact with biological macromolecules, potentially modifying protein functions through acylation mechanisms.
-
Synthetic Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[3,5-Dimethylisoxazol-4-yl]-1-propanol, including:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(3,5-Dimethylisoxazol-4-yl)propanal | Contains an aldehyde instead of an alcohol group | More reactive due to the aldehyde functionality |
| 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid | Contains a carboxylic acid group | Exhibits different reactivity patterns |
| 4-Methylisoxazole | Similar ring structure but lacks propanol side chain | Different biological activity profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume